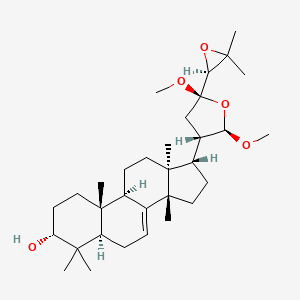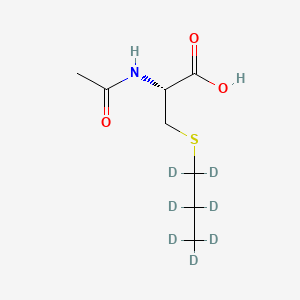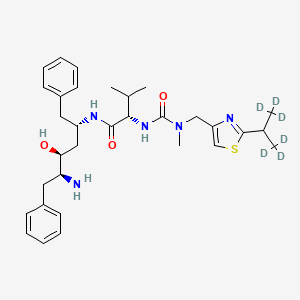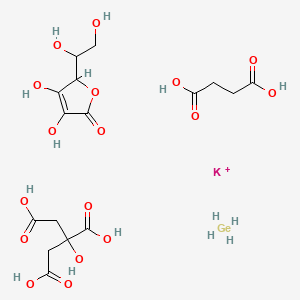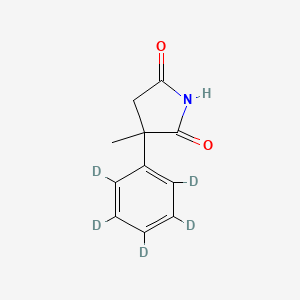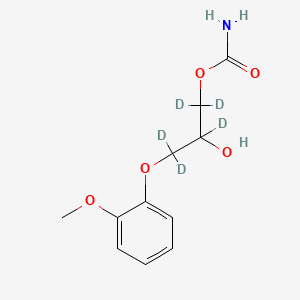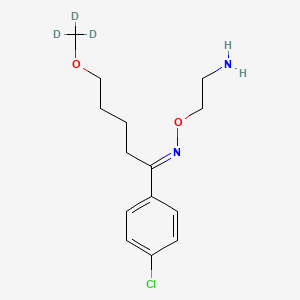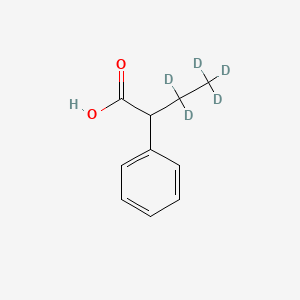
2-Phenylbutyric Acid-d5
Descripción general
Descripción
2-Phenylbutyric Acid-d5 is an isotopically labeled form of 2-phenylbutyric acid. It is a white crystalline powder with a molecular formula of C10H7D5O2 and a molecular weight of 169.23 g/mol . This compound is widely used in various research applications and is commonly referred to as a stable isotope-labeled compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Phenylbutyric Acid-d5 can be synthesized through several methods. One common method involves the decarboxylation of γ-phenylethylmalonic acid . Another method includes the carbonation of γ-phenylpropylmagnesium bromide . Additionally, the reduction of β-benzoylpropionic acid with amalgamated zinc and hydrochloric acid or its hydrazone with sodium ethoxide can also be used .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of stable isotope labeling techniques. These methods ensure the incorporation of deuterium atoms into the compound, resulting in the labeled form. The specific industrial processes may vary depending on the manufacturer and the desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylbutyric Acid-d5 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
2-Phenylbutyric Acid-d5 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of compounds.
Biology: It is used in metabolic studies to trace the pathways and transformations of phenylbutyric acid in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs containing phenylbutyric acid.
Industry: It is used in the development and testing of new pharmaceuticals and chemical products
Mecanismo De Acción
The mechanism of action of 2-Phenylbutyric Acid-d5 involves its role as a stable isotope-labeled compound. It acts as a tracer in various biochemical and pharmacological studies, allowing researchers to track the movement and transformation of phenylbutyric acid in different systems. The molecular targets and pathways involved depend on the specific application and study design .
Comparación Con Compuestos Similares
2-Phenylbutyric Acid-d5 can be compared with other similar compounds, such as:
2-Phenylbutyric Acid: The non-labeled form of the compound, which has similar chemical properties but lacks the deuterium labeling.
Phenylacetic Acid: A structurally related compound with a phenyl group attached to an acetic acid moiety.
Butyric Acid: A simpler carboxylic acid with a four-carbon chain and no phenyl group.
The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracking and analysis in research applications .
Propiedades
IUPAC Name |
3,3,4,4,4-pentadeuterio-2-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJWFSNDPCAWDK-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676108 | |
| Record name | 2-Phenyl(3,3,4,4,4-~2~H_5_)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189708-92-6 | |
| Record name | 2-Phenyl(3,3,4,4,4-~2~H_5_)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid](/img/structure/B564663.png)

![3-(1-Cyano-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl-d4]pyrrolidine](/img/structure/B564666.png)
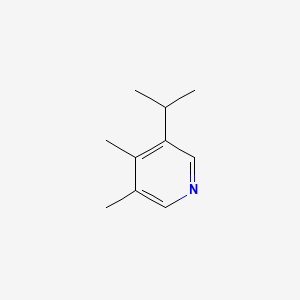
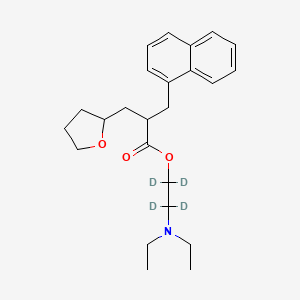
![4,7-Dimethyl-5,6-diazaspiro[2.4]heptane-4,7-diol](/img/structure/B564671.png)
